N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate
Overview
Description
Chloroquine-d5 (phosphate) is a deuterated form of chloroquine phosphate, which is widely used as an antimalarial and anti-inflammatory agent. The deuterium atoms in Chloroquine-d5 replace the hydrogen atoms in the parent compound, making it useful as an internal standard in mass spectrometry for the quantification of chloroquine . This compound retains the pharmacological properties of chloroquine, including its ability to inhibit autophagy and its antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloroquine-d5 (phosphate) involves the following steps:
Condensation Reaction: 4,7-dichloroquinoline is reacted with 2-amino-5-diethylaminopentane to form chloroquine through alkalization extraction, concentration, and crystallization.
Salification: The chloroquine obtained is then reacted with phosphoric acid to produce chloroquine phosphate.
Industrial Production Methods: The industrial production of chloroquine phosphate typically involves large-scale synthesis using the same basic steps but optimized for higher yields and purity. The process avoids the use of phenol, making it more environmentally friendly and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Chloroquine-d5 (phosphate) undergoes various chemical reactions, including:
Oxidation: Chloroquine can be oxidized to form desethylchloroquine and bisdesethylchloroquine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve nucleophilic substitution with reagents like sodium methoxide or sodium ethoxide.
Major Products:
Desethylchloroquine: Formed through oxidation.
Bisdesethylchloroquine: Further oxidation product.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chloroquine-d5 (phosphate) has a wide range of scientific research applications:
Mechanism of Action
Chloroquine-d5 (phosphate) exerts its effects through several mechanisms:
Inhibition of DNA and RNA Polymerase: This interferes with the metabolism and utilization of hemoglobin by parasites.
Inhibition of Autophagy: Chloroquine-d5 raises the internal pH of parasite acid vesicles, inhibiting their growth.
Interference with Nucleoprotein Synthesis: This disrupts the replication and transcription processes in parasites.
Inhibition of Prostaglandin Effects: This contributes to its anti-inflammatory properties.
Comparison with Similar Compounds
- Hydroxychloroquine
- Amodiaquine
- Mefloquine
- Quinine
- Quinidine
Chloroquine-d5 (phosphate) stands out due to its use as an internal standard in analytical chemistry, providing accurate quantification of chloroquine and its metabolites in various samples .
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;hydroperoxy-oxido-oxophosphanium;molecular hydrogen | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2HO4P.2H2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-4-5(2)3;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H;2*1H/i1D3,4D2;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKXDKEFPIRCV-SUIJGTMCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH].[HH].CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[HH].[HH].[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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